molecular formula C8H8Cl2FN B15308322 5-chloro-6-fluoro-2,3-dihydro-1H-indole hydrochloride

5-chloro-6-fluoro-2,3-dihydro-1H-indole hydrochloride

Cat. No.: B15308322
M. Wt: 208.06 g/mol
InChI Key: FLHFQNNKGTVPJC-UHFFFAOYSA-N
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Description

5-chloro-6-fluoro-2,3-dihydro-1H-indole hydrochloride is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of chlorine and fluorine atoms on the indole ring, which can influence its chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-6-fluoro-2,3-dihydro-1H-indole hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to ensure high efficiency and yield. The use of automated reactors and advanced purification techniques can further enhance the production process .

Chemical Reactions Analysis

Types of Reactions

5-chloro-6-fluoro-2,3-dihydro-1H-indole hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products Formed

Mechanism of Action

The mechanism of action of 5-chloro-6-fluoro-2,3-dihydro-1H-indole hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and influencing cellular processes. The presence of chlorine and fluorine atoms can enhance its binding affinity and selectivity for certain targets .

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-6-fluoro-2,3-dihydro-1H-indole
  • 6-chloro-5-fluoroindole
  • 5-fluoro-6-chloroindole

Uniqueness

5-chloro-6-fluoro-2,3-dihydro-1H-indole hydrochloride is unique due to its specific halogenation pattern, which can influence its chemical reactivity and biological activity. The combination of chlorine and fluorine atoms on the indole ring distinguishes it from other similar compounds and can result in distinct pharmacological properties .

Properties

Molecular Formula

C8H8Cl2FN

Molecular Weight

208.06 g/mol

IUPAC Name

5-chloro-6-fluoro-2,3-dihydro-1H-indole;hydrochloride

InChI

InChI=1S/C8H7ClFN.ClH/c9-6-3-5-1-2-11-8(5)4-7(6)10;/h3-4,11H,1-2H2;1H

InChI Key

FLHFQNNKGTVPJC-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=CC(=C(C=C21)Cl)F.Cl

Origin of Product

United States

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